Troxolamide

Description

Troxolamide is an investigational diagnostic agent classified as a targeted ultrasound contrast agent . It is designated under the International Nonproprietary Name (INN) system and is primarily intended for use in enhancing ultrasound imaging, though its specific clinical applications remain under investigation . This compound’s development status as "Investigational" indicates ongoing research to evaluate its safety, efficacy, and optimal use in clinical settings .

Properties

CAS No. |

97546-74-2 |

|---|---|

Molecular Formula |

C13H26N2O5 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

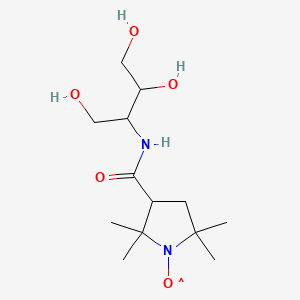

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |

InChI Key |

AMPRMQJPOQBXQE-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)NC(CO)C(CO)O)C |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |

Synonyms |

N-1-hydroxymethyl-2,3-dihydroxypropyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxamide NAT-N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Troxolamide can be synthesized through several methods, one of which involves the reaction of specific amines with carboxylic acids or their derivatives. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Troxolamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Troxolamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: this compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Troxolamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research and Development Insights

- This compound: As an investigational ultrasound agent, its development highlights the growing interest in targeted contrast agents for improving imaging precision. Ultrasound contrast agents typically rely on microbubbles or nanoparticles, which enhance acoustic signals .

- Iozomic Acid and Iolidonic Acid: These triiodobenzoic acid derivatives exemplify the historical focus on iodine-based agents for X-ray imaging. Their development underscores the importance of radiopacity in diagnostic agents .

Notes and Limitations

Clinical Data : Detailed pharmacokinetic, safety, and efficacy data for this compound are absent in the provided evidence, as it remains investigational .

Modality-Specific Mechanisms: Contrast agents are highly specialized; X-ray agents depend on iodine’s radiopacity, while ultrasound agents rely on acoustic properties.

Structural Gaps : The evidence lacks explicit structural data for this compound, necessitating caution in asserting structural similarities .

Biological Activity

Troxolamide, a derivative of Trolox, has gained attention for its diverse biological activities, particularly in the fields of antioxidant, antidiabetic, and anticholinesterase activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

This compound is synthesized by modifying the carboxyl groups of Trolox. A recent study reported the successful synthesis of thirty Trolox amide derivatives, which were characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. These derivatives were evaluated for their biological activities through various assays, including antioxidant capacity and enzyme inhibition tests .

Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using several assays:

- DPPH Scavenging Activity : The compounds exhibited significant scavenging activities, comparable to L-ascorbic acid. Notably, compounds 14a, 18a, 24a, and 26a showed higher scavenging activities than L-ascorbic acid.

- ABTS Assay : Similar results were observed in the ABTS assay, where compounds 26a and 29a demonstrated potency twofold higher than L-ascorbic acid.

- FRAP Assay : Compounds such as 11a, 19a, 25a, 29a, and 30a showed FRAP activity comparable to Trolox.

- Hydroxyl Radical Assay : Compounds 6a and 19a exhibited high hydroxyl radical-scavenging activities akin to Trolox.

These results suggest that this compound derivatives possess strong antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases.

Antidiabetic Activity

The hypoglycemic effects of this compound were assessed through α-glucosidase inhibition assays. Several compounds demonstrated excellent inhibitory activity:

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| 10a | High |

| 25a | High |

| 28a | High |

| 29a | Comparable to acarbose |

Among these, compound 29a exhibited inhibition levels closest to that of acarbose, indicating its potential as a therapeutic agent for managing diabetes .

Anticholinesterase Activity

This compound's derivatives were also tested for their anticholinesterase activity:

- Acetylcholinesterase (AChE) Inhibition : Compounds such as 3a-4a and 26a showed weaker AChE inhibition compared to donepezil.

- Butyrylcholinesterase (BChE) Inhibition : Similar trends were observed with BChE inhibition assays.

These findings suggest that while some derivatives have potential as cognitive enhancers due to their anticholinesterase activity, further optimization is needed to enhance their efficacy compared to established drugs like donepezil .

Case Studies and Research Findings

In addition to laboratory studies, there have been case reports highlighting the biological activities of this compound derivatives:

- Cancer Cell Lines : Research indicated that certain Trolox amide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. This suggests a potential role in cancer therapy .

- Neuroprotection : Some studies have pointed towards neuroprotective effects attributed to the antioxidant properties of this compound derivatives. This could have implications for treating neurodegenerative diseases .

- Diabetes Management : The demonstrated hypoglycemic effects position this compound derivatives as promising candidates for further development in diabetes management strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.